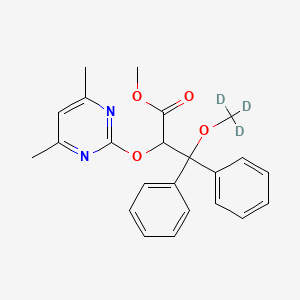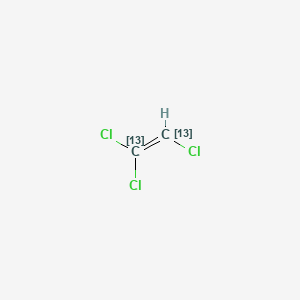
Thyroxine Aminohexyl Ether Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Thyroxine Aminohexyl Ether Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Thyroxine Aminohexyl Ether Dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in research to understand thyroid hormone analogs and their effects.
Industry: It may be used in the development of biochemical assays and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Thyroxine Aminohexyl Ether Dihydrochloride involves its interaction with thyroid hormone receptors. It mimics the action of thyroxine, a major hormone produced by the thyroid gland, and can influence various physiological processes. The molecular targets include thyroid hormone receptors, which regulate gene expression and metabolic processes .
Comparación Con Compuestos Similares
Thyroxine Aminohexyl Ether Dihydrochloride can be compared with other thyroid hormone analogs such as:
Levothyroxine: A synthetic form of thyroxine used to treat hypothyroidism.
Triiodothyronine (T3): An active form of thyroid hormone that has a more immediate effect on metabolism.
Diiodothyronines: Metabolites of thyroxine with distinct biological activities.
Iodothyronamines: Derivatives of thyroid hormones with unique physiological effects.
This compound is unique due to its specific structural modifications, which may confer distinct biochemical properties and research applications .
Propiedades
Número CAS |
1797130-15-4 |
|---|---|
Fórmula molecular |
C21H24I4N2O4 |
Peso molecular |
876.051 |
Nombre IUPAC |
(2S)-2-amino-3-[4-[4-(6-aminohexoxy)-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C21H24I4N2O4/c22-14-7-12(9-18(27)21(28)29)8-15(23)20(14)31-13-10-16(24)19(17(25)11-13)30-6-4-2-1-3-5-26/h7-8,10-11,18H,1-6,9,26-27H2,(H,28,29)/t18-/m0/s1 |
Clave InChI |
CATJTSSIYXYNSR-SFHVURJKSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OCCCCCCN)I)I)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


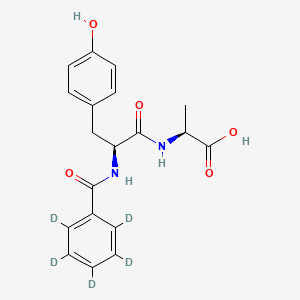

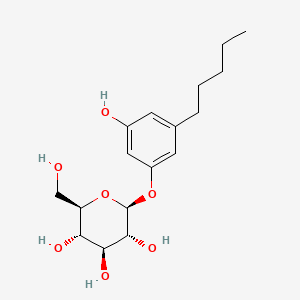
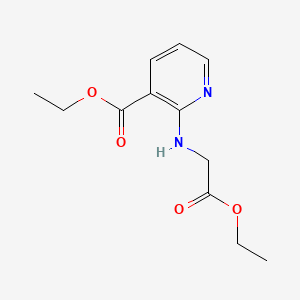
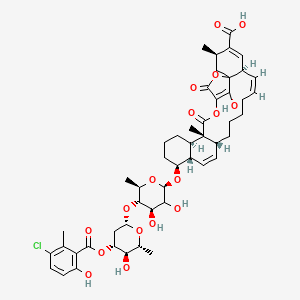

![[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590256.png)
